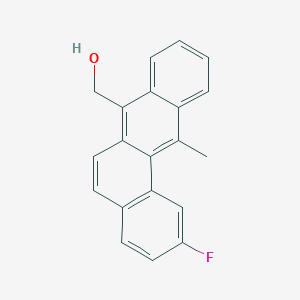
(2-Fluoro-12-methyltetraphen-7-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-12-methyltetraphen-7-YL)methanol is a chemical compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a tetraphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-12-methyltetraphen-7-YL)methanol typically involves the fluorination of a tetraphenylmethanol precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-12-methyltetraphen-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of fluoro-substituted ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted tetraphenylmethanol derivatives.
Scientific Research Applications
(2-Fluoro-12-methyltetraphen-7-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-12-methyltetraphen-7-YL)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atom can participate in unique interactions with biological molecules, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-7-methyltetraphen-12-yl)methanol
- (2-Fluoro-12-methyltetraphen-7-yl)ethanol
- (2-Fluoro-12-methyltetraphen-7-yl)propanol
Uniqueness
(2-Fluoro-12-methyltetraphen-7-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the tetraphenyl structure provides a rigid framework, making it suitable for various applications in research and industry.
Properties
CAS No. |
88637-83-6 |
|---|---|
Molecular Formula |
C20H15FO |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-fluoro-12-methylbenzo[a]anthracen-7-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-15-4-2-3-5-16(15)19(11-22)17-9-7-13-6-8-14(21)10-18(13)20(12)17/h2-10,22H,11H2,1H3 |
InChI Key |
GJSOKVWUNHOUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=C2C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
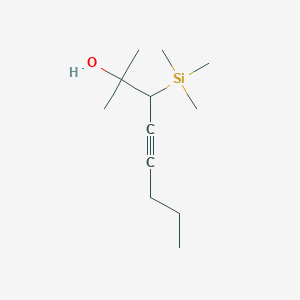
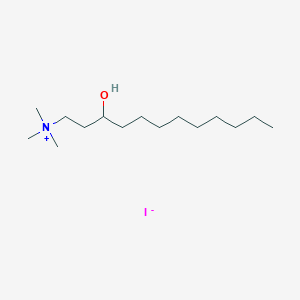
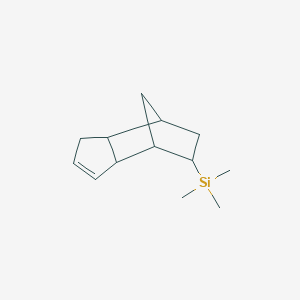

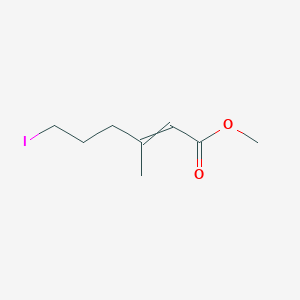
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
